![molecular formula C8H11N3O2 B1524279 5-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 1227465-83-9](/img/structure/B1524279.png)
5-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide
Overview
Description
5-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a chemical compound . It is an impurity of Prasugrel, a platelet inhibitor used to prevent the formation of blood clots . It also has potential applications in the treatment of 5q-deletion associated myelodysplastic syndrome .
Synthesis Analysis
The synthesis of 5-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide and similar compounds often involves the incorporation of heterocyclic scaffolds . The pharmaceutical industry requires a simplistic synthesis approach that can afford a wide range of such derivatives .Molecular Structure Analysis
The molecular structure of 5-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide can be represented by the linear formula C8H11N3O2 . The compound’s structure can be further analyzed using techniques such as IR, 1H NMR, 13C DEPTQ NMR, 1H-13C HSQC, and 1H-13C HMBC .Scientific Research Applications
Synthesis and Characterization of Novel Polyamides
Research by Faghihi and Mozaffari (2008) demonstrates the synthesis of new polyamides through the polycondensation reaction of 2,5-bis[(4-carboxyanilino) carbonyl] pyridine with aromatic diamines. These polyamides, containing pyridyl moiety in the main chain, exhibit high yield and inherent viscosities. The polymers were characterized using various techniques, highlighting their solubility in polar solvents and providing insights into their thermal properties through thermal gravimetric analysis and differential thermal gravimetric (Faghihi & Mozaffari, 2008).
Antimicrobial Activity Studies
A study by Abdel-rahman, Bakhite, and Al-Taifi (2002) explored the synthesis of new Pyridothienopyrimidines and Pyridothienotriazines, demonstrating their antimicrobial activities. The compounds synthesized through reactions involving 5-Acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides were tested in vitro, showcasing their potential as antimicrobial agents (Abdel-rahman et al., 2002).
Investigation of Non-linear Optical (NLO) Properties and Molecular Docking Analyses
Jayarajan et al. (2019) synthesized and characterized compounds through a three-component reaction, which were then investigated for their NLO properties and molecular docking analyses. The study highlights the potential inhibition of tubulin polymerization and anticancer activity, providing a promising direction for future therapeutic applications (Jayarajan et al., 2019).
DNA Binding Properties and Gene Expression Regulation
Swalley, Baird, and Dervan (1996) described the synthesis of hairpin pyrrole−imidazole polyamides that recognize specific sequences in the minor groove of double-stranded DNA. These polyamides demonstrate high affinity and specificity for DNA, similar to naturally occurring DNA-binding proteins, suggesting their potential for regulating gene expression by targeting specific DNA sequences (Swalley et al., 1996).
properties
IUPAC Name |
5-amino-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-3-5(7(10)12)8(13)11-4(2)6(3)9/h9H2,1-2H3,(H2,10,12)(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWLIKUNUBFPJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1N)C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601186112 | |
Record name | 5-Amino-1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601186112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide | |
CAS RN |
1227465-83-9 | |
Record name | 5-Amino-1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227465-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601186112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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